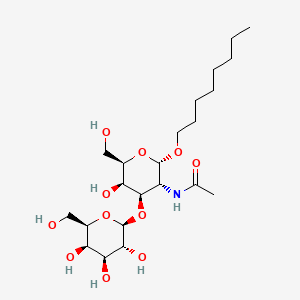![molecular formula C20H23BrN2O2 B565590 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 CAS No. 1246817-87-7](/img/structure/B565590.png)
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8
Übersicht
Beschreibung
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 (4-BMPE-d8) is an organic compound that is used in a variety of scientific research applications. It is a fluorescent compound that can be used to detect and measure biological molecules in a variety of biological systems. 4-BMPE-d8 is a stable and non-toxic compound that has a variety of advantages and limitations when used in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 and Metabolic Pathways
One significant application of 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8, a chemical similar to Lu AA21004, is its involvement in the metabolic pathway catalyzed by various cytochrome P450 enzymes. The study by (Hvenegaard et al., 2012) elucidated the metabolic pathway of Lu AA21004, leading to the formation of various metabolites through oxidative metabolism. This research is crucial in understanding the drug's pharmacokinetics and interactions with other pharmaceuticals.
Na+/H+ Antiporter Inhibition
Another research application, although not directly associated with this compound but involving a structurally related compound, is the development of Na+/H+ antiporter inhibitors. (Baumgarth, Beier, & Gericke, 1997) focused on developing benzoylguanidines as NHE inhibitors for adjunctive therapy in treating acute myocardial infarction. The findings from this study highlight the importance of substitution patterns on the benzoylguanidine structure for potency, offering insights into designing similar compounds, including those related to this compound.
Antiviral and Receptor-Based Mechanism of Action
Research on structurally similar compounds to this compound has also explored their potential as HIV entry inhibitors. (Watson et al., 2005) investigated the CCR5 receptor-based mechanism of action of 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor with antiviral effects against HIV-1. This research could be valuable for understanding how similar compounds might be used or modified for antiviral purposes.
Antispasmodic Activity
Compounds related to this compound have been studied for their antispasmodic properties. (Osadebe et al., 2000) synthesized and tested new ester derivatives of γ-(4-substituted piperazinyl)-α-phenyl propanol for antispasmodic activity using isolated guinea pig ileum. This research could inform similar pharmacological properties in this compound.
Wirkmechanismus
Target of Action
, suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.
Mode of Action
, which can participate in various chemical reactions . For instance, benzylic halides typically react via SN1 or SN2 pathways , which could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
, it’s likely that the compound could be involved in a variety of biochemical pathways depending on the specific drug it is part of.
Pharmacokinetics
. These properties would be crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.
Result of Action
As an important drug intermediate , the compound likely contributes to the overall therapeutic effects of the specific drug it is incorporated into.
Eigenschaften
IUPAC Name |
ethyl 4-[4-[(2-bromophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBDQSHLKFOGJ-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2Br)([2H])[2H])([2H])[2H])C3=CC=C(C=C3)C(=O)OCC)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




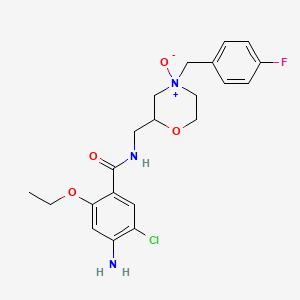

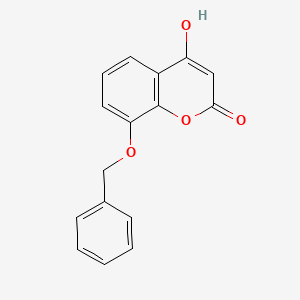
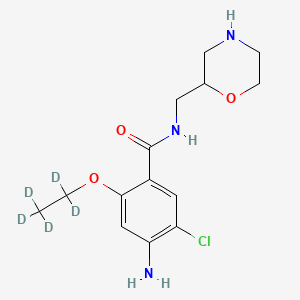
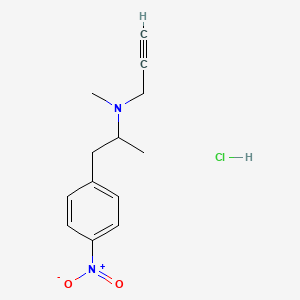
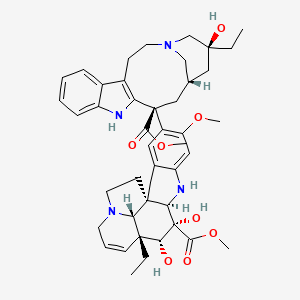

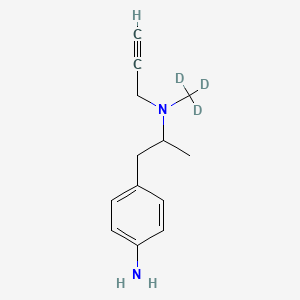
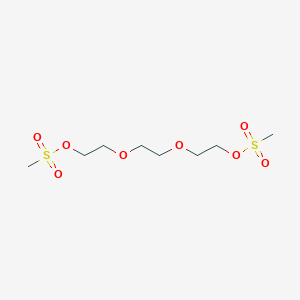
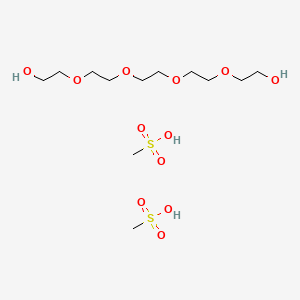
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)
